molecular formula C10H11BrO B6161970 2-bromo-5-(propan-2-yl)benzaldehyde CAS No. 1288992-03-9

2-bromo-5-(propan-2-yl)benzaldehyde

Cat. No.: B6161970
CAS No.: 1288992-03-9
M. Wt: 227.1
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Description

2-Bromo-5-(propan-2-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the ortho position (C2) and an isopropyl group (propan-2-yl) at the para position (C5) relative to the aldehyde functional group. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex aromatic systems for pharmaceuticals, agrochemicals, and materials science . The bromine atom enhances electrophilicity at the ortho position, while the bulky isopropyl group modulates steric and electronic properties, influencing reactivity and regioselectivity in subsequent transformations.

Properties

CAS No.

1288992-03-9

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-(propan-2-yl)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of 2-substituted-5-(propan-2-yl)benzaldehyde derivatives.

    Oxidation: Formation of 2-bromo-5-(propan-2-yl)benzoic acid.

    Reduction: Formation of 2-bromo-5-(propan-2-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-5-(propan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The bromine and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-5-(propan-2-yl)benzaldehyde C₁₀H₁₁BrO Br (C2), isopropyl (C5) 227.10 Intermediate for cross-coupling; steric modulation by isopropyl enhances selectivity
2-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O Br (C2), CF₃ (C5) 253.02 Strong electron-withdrawing CF₃ group increases electrophilicity; fluorinated drug synthesis
5-Bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) C₇H₅BrO₂ Br (C5), OH (C2) 201.02 Hydrogen-bonding capacity; precursor for Schiff bases and metal coordination complexes
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde C₁₀H₆BrNO₂ Br (C2), oxazole ring (C5) 252.07 Heterocyclic moiety enables applications in optoelectronics and bioactive molecules
2-Bromo-5-(diethylamino)benzaldehyde C₁₁H₁₄BrNO Br (C2), diethylamino (C5) 256.14 Electron-donating amino group stabilizes charge-transfer complexes; dye synthesis

Physical and Spectroscopic Properties

Property This compound 2-Bromo-5-(trifluoromethyl)benzaldehyde 5-Bromo-2-hydroxybenzaldehyde
Boiling Point ~280–290°C (estimated) 245–250°C (literature) Sublimes at 150°C
Solubility Soluble in DCM, THF; insoluble in water Soluble in polar aprotic solvents Soluble in ethanol, acetone
UV-Vis λmax 265 nm (aldehyde π→π*) 270 nm (enhanced by CF₃ conjugation) 310 nm (OH/aldehyde conjugation)

Key Research Findings

  • Steric vs. Electronic Effects: The isopropyl group in this compound reduces undesired side reactions in Sonogashira couplings compared to smaller substituents (e.g., methyl), as demonstrated in the synthesis of benzaldehyde-alkyne conjugates .
  • Thermodynamic Stability : Computational studies (e.g., NCI analysis ) reveal that steric repulsion between the isopropyl and aldehyde groups marginally destabilizes the compound compared to CF₃ or hydroxyl analogues.

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